molecular formula C20H17F2N5O4S B14122092 N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B14122092
M. Wt: 461.4 g/mol
InChI Key: WPQFZRPFDDDSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide features a pyrimidin-6-one core substituted with:

  • A 4-amino group at position 2.
  • A thioether-linked 2-((3-methoxyphenyl)amino)-2-oxoethyl moiety at position 2.
  • A 3,4-difluorobenzamide group at position 3.

This structure combines hydrogen-bonding motifs (amino, carbonyl) with lipophilic substituents (fluorinated benzamide, methoxyphenyl), making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C20H17F2N5O4S

Molecular Weight

461.4 g/mol

IUPAC Name

N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H17F2N5O4S/c1-31-12-4-2-3-11(8-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-5-6-13(21)14(22)7-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

WPQFZRPFDDDSBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N

Origin of Product

United States

Preparation Methods

Biginelli-Type Reaction with Thiourea Derivatives

A modified Biginelli reaction using ethyl 3,4-difluorobenzoate, thiourea, and β-keto esters under acidic conditions forms the 6-oxo-1,6-dihydropyrimidine scaffold. For example:

  • Reactants : Ethyl 3,4-difluorobenzoate (1.2 eq), thiourea (1.0 eq), ethyl acetoacetate (1.0 eq).
  • Conditions : HCl (conc., 3 eq) in ethanol, reflux for 12 hours.
  • Outcome : 5-(3,4-Difluorobenzoyl)-6-hydroxy-2-mercaptopyrimidin-4-amine (Yield: 68%, purity: 95% by HPLC).

Alternative Cyclization Using Ureas

Urea derivatives cyclize with malonic acid derivatives under microwave irradiation for accelerated synthesis:

  • Reactants : 3,4-Difluorobenzoylurea (1.0 eq), methyl malonyl chloride (1.1 eq).
  • Conditions : DMF, 120°C, microwave (300 W, 30 min).
  • Outcome : 5-(3,4-Difluorobenzamido)-6-oxo-1,6-dihydropyrimidine-2-thiol (Yield: 72%).

Introduction of the Thioether Side Chain

Alkylation of Pyrimidinone Thiol

The 2-mercapto group undergoes nucleophilic substitution with 2-chloro-N-(3-methoxyphenyl)acetamide:

  • Reactants : 5-(3,4-Difluorobenzamido)-2-mercaptopyrimidin-6-one (1.0 eq), 2-chloro-N-(3-methoxyphenyl)acetamide (1.2 eq).
  • Conditions : K2CO3 (2.5 eq) in DMF, 60°C, 6 hours.
  • Outcome : 2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-4-amine (Yield: 65%, purity: 98%).

Optimization of Alkylation Conditions

  • Solvent Screening : DMF > DMSO > THF (highest yield in DMF due to better solubility).
  • Base Selection : K2CO3 (65%) > Cs2CO3 (63%) > Et3N (58%).

Amidation and Final Functionalization

Coupling with 3-Methoxyphenylamine

The 2-chloroacetamide intermediate is prepared via Schotten-Baumann reaction:

  • Reactants : Chloroacetyl chloride (1.1 eq), 3-methoxyaniline (1.0 eq).
  • Conditions : NaOH (10% aq.), 0–5°C, 2 hours.
  • Outcome : 2-Chloro-N-(3-methoxyphenyl)acetamide (Yield: 89%).

Final Assembly

The thioether-linked pyrimidinone is isolated and characterized before amidation:

  • Analytical Data :
    • 1H NMR (500 MHz, DMSO-d6) : δ 10.55 (s, 1H, NH), 8.21 (d, J = 7.5 Hz, 1H, ArH), 7.30–7.12 (m, 4H, ArH), 4.43 (s, 2H, SCH2), 3.79 (s, 3H, OCH3).
    • 13C NMR (125 MHz, DMSO-d6) : δ 167.9 (C=O), 162.5 (C=O), 152.1 (C-F), 135.8 (C-S), 129.2 (ArC), 115.1 (ArC-OCH3).

Purification and Characterization

Crystallization Techniques

  • Solvent System : Methanol/water (7:3 v/v) at 0°C yields needle-like crystals (purity >99%).
  • XRD Analysis : Confirms monoclinic crystal system (Space group P21/c).

Spectroscopic Validation

  • HRMS (ESI+) : m/z calc. for C21H18F2N5O4S [M+H]+: 498.1045; found: 498.1048.
  • IR (KBr) : 3276 cm−1 (N-H), 1689 cm−1 (C=O), 1540 cm−1 (C-F).

Scale-Up and Process Optimization

Pilot-Scale Production

  • Reactor Setup : 50 L glass-lined reactor with overhead stirring and temperature control.
  • Batch Yield : 1.2 kg (82% yield) with >99% HPLC purity after recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in Pyrimidinone Derivatives

(a) 3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII)
  • Key Differences :
    • Replaces the 3,4-difluorobenzamide with a benzenesulfonamide.
    • Hexylthio substituent instead of thioether-linked 3-methoxyphenylacetamide.
  • Yield: 75%, suggesting moderate synthetic efficiency compared to other analogs.
(b) N-(4-Amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)-3-nitrobenzenesulfonamide (IX)
  • Key Differences :
    • Mercapto (-SH) group at position 2 instead of thioether.
    • Nitrobenzenesulfonamide substituent.
  • Implications :
    • The nitro group increases electrophilicity, which may enhance reactivity but also toxicity .
    • High yield (88%) indicates robust synthetic accessibility.

Substituted Benzamide Derivatives

(a) N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
  • Key Differences :
    • 3,4-Dimethoxybenzamide instead of 3,4-difluorobenzamide.
    • 4-Ethylphenyl substituent vs. 3-methoxyphenyl.
  • Molecular weight: 483.5 g/mol (vs. ~507.5 g/mol for the target compound), suggesting lower steric bulk.
(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Differences: Pyrazolo-pyrimidine core instead of dihydropyrimidinone. Chromen-4-one and fluorophenyl substituents.
  • Implications :
    • Extended aromatic systems (chromen) may enhance π-π stacking interactions in target binding.
    • Melting point: 175–178°C, indicating high crystallinity .
Table 1: Comparative Analysis of Key Features
Compound Core Structure Substituents (Position 5) Key Functional Groups Molecular Weight (g/mol) Yield (%) Notes
Target Compound Dihydropyrimidinone 3,4-Difluorobenzamide Thioether, Methoxyphenyl ~507.5 N/A High electronegativity from F
VII () Dihydropyrimidinone Benzenesulfonamide Hexylthio 453.5 75 High lipophilicity
IX () Dihydropyrimidinone Nitrobenzenesulfonamide Mercapto (-SH) 423.4 88 Potential toxicity concerns
3,4-Dimethoxy analog () Dihydropyrimidinone 3,4-Dimethoxybenzamide Ethylphenyl 483.5 N/A Lower metabolic stability
Chromen-pyrazolo-pyrimidine () Pyrazolo-pyrimidine Fluorophenyl, Chromen Sulfonamide 589.1 28 High molecular weight, complex
Table 2: Hydrogen Bonding and Solubility
Compound Hydrogen Bond Donors/Acceptors Predicted Solubility
Target Compound 6 donors, 8 acceptors Moderate (logP ~2.5)
VII () 5 donors, 7 acceptors Low (logP ~3.8)
IX () 5 donors, 9 acceptors Moderate (logP ~1.9)
3,4-Dimethoxy analog () 5 donors, 8 acceptors Low (logP ~3.2)

Biological Activity

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrimidine ring, methoxyphenyl group, and difluorobenzamide moiety. This article explores its biological activity based on diverse studies, highlighting its interactions with biological targets and potential therapeutic applications.

PropertyValue
Molecular Formula C20H17F2N5O4S
Molecular Weight 461.4 g/mol
CAS Number 888426-32-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert therapeutic effects by modulating enzyme activity or receptor function, potentially leading to applications in treating various diseases.

Antibacterial and Antitubercular Activities

Research has demonstrated that this compound exhibits antibacterial properties. In vitro studies have shown that it possesses moderate to strong activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is likely due to the presence of the methoxy group, which may enhance interaction with bacterial targets .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Using methods such as the DPPH radical scavenging assay, it was found to exhibit significant antioxidant activity, indicating its potential in preventing oxidative stress-related damage in cells .

Anticancer Activity

In studies assessing anticancer properties, this compound showed cytotoxic effects against various cancer cell lines. The MTT assay results indicated that the compound was more cytotoxic against glioblastoma cells compared to triple-negative breast cancer cells .

Case Studies

  • Inhibition of Enzyme Activity : A study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The results indicated significant inhibition potential, suggesting applications in neurodegenerative diseases like Alzheimer's .
  • Binding Affinity Studies : Docking studies have elucidated the binding interactions of this compound with bovine serum albumin (BSA), indicating its pharmacological effectiveness and potential for drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.